molecular formula C24H18N2O5 B4677036 2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

Cat. No. B4677036
M. Wt: 414.4 g/mol
InChI Key: RLJQXQFKOYULIS-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one, also known as NBDHEX, is a small molecule inhibitor of the enzyme NADPH oxidase. This enzyme plays a crucial role in the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and damage. NBDHEX has been found to have potential therapeutic applications in a variety of diseases that are associated with oxidative stress, including cancer, cardiovascular disease, and neurodegenerative disorders.

Mechanism of Action

2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one inhibits the activity of the enzyme NADPH oxidase, which is responsible for the production of ROS in cells. By reducing ROS levels, 2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one can reduce oxidative stress and prevent damage to cells and tissues. In addition, 2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one has been found to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one has been found to have several biochemical and physiological effects. In cancer cells, 2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one has been shown to reduce ROS levels and induce apoptosis. In cardiovascular disease, 2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one has been found to reduce oxidative stress and improve vascular function. In neurodegenerative disorders, 2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one has been shown to protect neurons from oxidative damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its small size and relatively low cost. However, 2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one. One area of research is the development of more potent and selective inhibitors of NADPH oxidase. Another area of research is the investigation of the potential therapeutic applications of 2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one in other diseases, such as diabetes and inflammatory disorders. Finally, the development of new drug delivery systems for 2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one could improve its efficacy and reduce potential toxicity.

Scientific Research Applications

2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one has been shown to inhibit tumor growth and induce apoptosis in cancer cells by reducing ROS levels. In cardiovascular disease, 2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one has been found to reduce oxidative stress and improve vascular function. In neurodegenerative disorders, 2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one has been shown to protect neurons from oxidative damage and improve cognitive function.

properties

IUPAC Name

(4Z)-2-(4-methylphenyl)-4-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c1-16-2-8-19(9-3-16)23-25-22(24(27)31-23)14-17-6-12-21(13-7-17)30-15-18-4-10-20(11-5-18)26(28)29/h2-14H,15H2,1H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJQXQFKOYULIS-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(4-methylphenyl)-4-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
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2-(4-methylphenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

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